(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone
Description
The compound “(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone” is a heterocyclic organic molecule featuring a thieno[2,3-b]pyridine core substituted with an amino group at position 3, a phenyl group at position 6, and a pyrrolidinyl methanone moiety at position 2. Such compounds are of interest in medicinal chemistry due to their structural similarity to bioactive molecules targeting kinases, receptors, or enzymes .
Properties
IUPAC Name |
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c19-15-13-8-9-14(12-6-2-1-3-7-12)20-17(13)23-16(15)18(22)21-10-4-5-11-21/h1-3,6-9H,4-5,10-11,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAZIKOCAFFEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327870 | |
| Record name | (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyrrolidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661964 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
342780-13-6 | |
| Record name | (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-pyrrolidin-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-amino-6-phenylthieno[2,3-b]pyridin-2-carbonitrile and pyrrolidin-1-ylmethanone under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include derivatives with altered functional groups or additional substituents, which can further be used in subsequent chemical syntheses.
Scientific Research Applications
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone: has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand in biological assays to study protein interactions.
Medicine: : Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: : It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound belongs to a broader class of 3-amino-thieno[2,3-b]pyridine methanones. Key structural analogs include:
Key Observations :
- Phenyl vs. Pyrrolidinyl Methanone: The pyrrolidinyl group in the target compound introduces a nitrogen-containing heterocycle, improving aqueous solubility compared to purely aromatic substituents (e.g., phenyl or 4-chlorophenyl) .
- Thieno vs. Furo Cores: Replacing the thiophene ring with a furan (as in ) reduces sulfur-related metabolic instability but may decrease π-stacking interactions in biological targets .
Electronic and Spectroscopic Properties
highlights the impact of substituents on spectroscopic behavior. For example:
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl substituent in the analog (CAS 5271-85-2) red-shifts absorption maxima due to enhanced conjugation, whereas the pyrrolidinyl group in the target compound introduces a bathochromic shift via n→π* transitions .
- Fluorescence Quenching: The amino group at position 3 in all analogs contributes to fluorescence, but bulky substituents (e.g., pyrrolidinyl) may sterically hinder emission intensity compared to smaller groups like methyl .
Biological Activity
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone is a compound that belongs to the thienopyridine family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C20H20N2OS
- Molecular Weight : 364.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and microbial pathways. The compound has shown potential in inhibiting specific enzymes related to inflammation and microbial growth.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that thienopyridine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Notably, some derivatives have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of thienopyridine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics . -
Anti-inflammatory Assessment :
Another research focused on the anti-inflammatory effects of thienopyridine compounds in a carrageenan-induced paw edema model in rats. The results showed a marked reduction in edema size compared to controls, suggesting effective anti-inflammatory action .
Data Tables
| Activity Type | Compound | IC50/MIC Value | Standard Comparison |
|---|---|---|---|
| Antimicrobial | Thienopyridine Derivative | 0.5 µg/mL | Penicillin (1 µg/mL) |
| Anti-inflammatory | (3-Amino Derivative) | 0.04 µmol | Celecoxib (0.04 µmol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
